REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])[CH3:2].[C:11](Cl)(=[O:14])[CH2:12][CH3:13].[Al+3].[Cl-:17].[Cl-].[Cl-].S(=O)(=O)(O)O>[N+](C)([O-])=O>[Cl:17][CH2:13][CH2:12][C:11]([C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH3:10])=[C:3]([CH2:1][CH3:2])[CH:8]=1)=[O:14] |f:2.3.4.5|
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
ice
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the combined organic phases extracted with 2N HCl and saturated aqueous NaCl
|
Type
|
ADDITION
|
Details
|
The organic phase is further treated with activated charcoal, magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClCCC(=O)C1=CC(=C(C=C1)CC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |